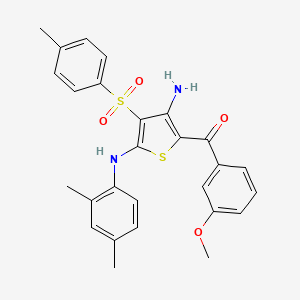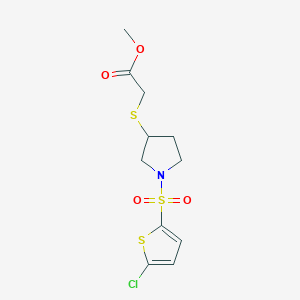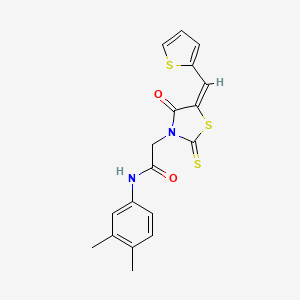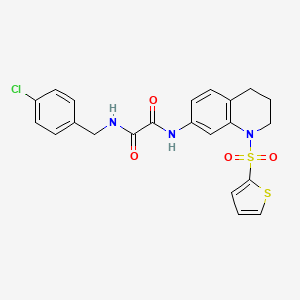![molecular formula C19H25N3OS3 B2964868 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421442-26-3](/img/structure/B2964868.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is an intriguing chemical compound that boasts a unique molecular structure. It comprises benzothiazole, pyrrolidine, and thiazepane subunits. These distinct moieties contribute to the compound's fascinating reactivity and diverse applications across various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves a multi-step reaction sequence. It typically starts with the preparation of benzothiazole-2-thiol, followed by a condensation reaction with an appropriate thioether to introduce the thiazole ring. The subsequent step involves alkylation to attach the pyrrolidin-1-ylmethyl group and a final condensation with a 1,4-thiazepane derivative to produce the target compound. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
In industrial settings, large-scale production of this compound often involves optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and scalability. Process improvements, such as solvent recycling and in-line purification techniques, are typically utilized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: : Reduction reactions with agents like lithium aluminum hydride may lead to the cleavage of the thiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out on the benzothiazole or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, often performed under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, usually in anhydrous solvents like tetrahydrofuran.
Substitution: : Halogenated reagents, nucleophiles, or electrophiles, dependent on the target substitution site.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Cleavage products or reduced derivatives of the thiazole ring.
Substitution: : Various substituted benzothiazole, pyrrolidine, or thiazepane derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is valuable as a building block for the synthesis of complex molecules. Its reactivity offers numerous possibilities for generating derivatives with potentially useful properties.
Biology
The compound exhibits potential bioactivity, making it a candidate for investigating biological pathways and interactions. Its structural features may interact with specific biological targets, aiding in the development of novel bioactive molecules.
Medicine
In medicinal chemistry, the compound's unique structure provides a basis for designing drugs with specific therapeutic effects
Industry
The industrial applications of this compound include its use as an intermediate in the production of agrochemicals, polymers, and other fine chemicals. Its versatile reactivity allows for the generation of a wide range of products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. The benzothiazole moiety may interact with specific binding sites, while the pyrrolidine and thiazepane rings contribute to overall binding affinity and specificity. The exact mechanism of action depends on the specific application and target, often involving complex molecular pathways and biochemical interactions.
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone shares structural similarities with other benzothiazole derivatives and compounds containing pyrrolidine and thiazepane rings
Similar Compounds
Benzothiazole derivatives: Compounds with diverse applications in materials science, medicinal chemistry, and agrochemicals.
Pyrrolidine-containing compounds: Widely used in pharmaceuticals for their bioactivity and pharmacokinetic properties.
Thiazepane derivatives: Explored for their potential therapeutic effects and synthetic utility.
Conclusion
This compound is a chemically and structurally unique compound with diverse applications. Its synthesis, reactivity, and potential for scientific research make it an intriguing subject for further exploration. By understanding its preparation methods, chemical reactions, and applications, researchers can unlock new possibilities in various fields of study.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS3/c23-18(14-25-19-20-16-6-1-2-7-17(16)26-19)22-10-5-11-24-13-15(22)12-21-8-3-4-9-21/h1-2,6-7,15H,3-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVWTRWBJSIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)
![tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2964800.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)


![2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2964805.png)
![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)
![N-(2,4-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2964807.png)
